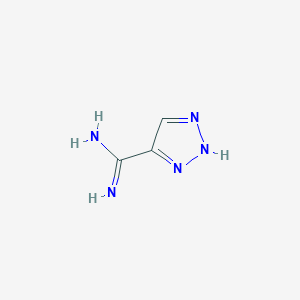

1H-1,2,3-triazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N5 |

|---|---|

Molecular Weight |

111.11 g/mol |

IUPAC Name |

2H-triazole-4-carboximidamide |

InChI |

InChI=1S/C3H5N5/c4-3(5)2-1-6-8-7-2/h1H,(H3,4,5)(H,6,7,8) |

InChI Key |

UDMMXEIOQJTBSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1h 1,2,3 Triazole 4 Carboximidamide and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 1,2,3-triazole core and introducing the carboximidamide functionality remain fundamental in organic synthesis. These approaches often involve cycloaddition reactions and subsequent functional group transformations.

Cycloaddition Reactions in 1,2,3-Triazole-4-carboximidamide Formation

Cycloaddition reactions are a cornerstone in the synthesis of 1,2,3-triazole rings. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov This "click chemistry" reaction has been widely adopted due to its reliability, mild reaction conditions, and high yields. mdpi.comnih.govlongdom.org The process involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. longdom.orgnsf.gov This method is instrumental in creating a diverse library of 1,2,3-triazole derivatives by varying the alkyne and azide starting materials. mdpi.comrsc.org

The mechanism, as proposed by Sharpless and coworkers, involves the formation of a copper acetylide intermediate. researchgate.net This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges to form the stable 1,2,3-triazole ring and regenerate the catalyst. researchgate.net The versatility of CuAAC allows for its application in synthesizing complex molecules, including those with sensitive functional groups.

A variety of copper sources can be employed, including copper(II) sulfate (B86663) with a reducing agent, copper(I) iodide, and copper complexes with specific ligands. longdom.orgnsf.gov The choice of catalyst and reaction conditions can influence the reaction rate and efficiency.

A novel, transition-metal-free approach for the synthesis of N-heteroaryl-1,2,3-triazole-4-carboximidamides involves the base-catalyzed cycloaddition of heterocyclic azides with 2-cyanoacetamidines (3,3-diaminoacrylonitriles). beilstein-journals.orgresearchgate.netnih.gov This method is notable for its efficiency and broad scope, accommodating various substituents on both the azide and the acetamidine. beilstein-journals.orgnih.gov

The proposed mechanism involves a base-mediated deprotonation of the 2-cyanoacetamidine, followed by a formal [3+2] cycloaddition with the heterocyclic azide to form a triazoline intermediate. This intermediate then aromatizes to the 1,2,3-triazole. A subsequent Cornforth-type rearrangement, involving ring-opening and re-cyclization, leads to the final N-heteroaryl-1,2,3-triazole-4-carboximidamide product. beilstein-journals.org This method provides a direct route to diheterocyclic compounds linked by an amidine group. beilstein-journals.orgresearchgate.netnih.gov

Regioselective Synthesis of N-Sulfonyl Amidines from Heteroaromatic Thioamides and Sulfonyl Azides

A regioselective method for the preparation of N-sulfonyl amidines of various heterocycles, including 1,2,3-triazoles, has been developed. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction involves the treatment of heteroaromatic thioamides with sulfonyl azides. beilstein-journals.orgnih.govurfu.ru The process has been shown to be effective for primary, secondary, and tertiary thioamides, yielding N-sulfonyl amidines in good yields. beilstein-journals.orgnih.gov

This method provides a valuable route to N-sulfonyl-1,2,3-triazole-4-carboximidamides. beilstein-journals.org Interestingly, in the case of 1-aryl-1,2,3-triazole-4-carbothioamides, the reaction can be accompanied by a Dimroth rearrangement, leading to the formation of 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides. beilstein-journals.org The reaction conditions can be optimized, with some procedures being carried out solvent-free, aligning with the principles of green chemistry. beilstein-journals.org

Condensation Reactions for Carboxamide Linkage Formation

The formation of a carboxamide linkage is a key step in the synthesis of many 1H-1,2,3-triazole-4-carboxamide derivatives, which are closely related to the target carboximidamides. These reactions typically involve the coupling of a 1H-1,2,3-triazole-4-carboxylic acid with an amine. In a notable study, a series of 1H-1,2,3-triazole-4-carboxamides were synthesized by replacing a sulfonyl linkage in a parent compound with a carbonyl amide linkage. nih.gov This modification was achieved through standard amide bond formation protocols. Such condensation reactions are fundamental in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Advanced Synthetic Strategies and Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical transformations.

Recent advancements in the synthesis of 1,2,3-triazoles often focus on developing more sustainable and efficient protocols. researchgate.net This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.gov Flow chemistry and microwave-assisted synthesis are also being explored to accelerate reaction times and improve yields. researchgate.netmdpi.com For instance, ultrasound irradiation has been successfully employed to promote the synthesis of 1,2,3-triazole derivatives, often leading to shorter reaction times and higher yields. longdom.orgresearchgate.net These advanced strategies contribute to the development of greener and more economical routes for the production of 1H-1,2,3-triazole-4-carboximidamide and its analogs.

Research Findings Summary

| Methodology | Reactants | Key Features | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkynes, Azides | High regioselectivity (1,4-disubstituted), Mild conditions, High yields | 1,4-Disubstituted 1,2,3-triazoles |

| Cycloaddition of Heterocyclic Azides with 2-Cyanoacetamidines | Heterocyclic azides, 2-Cyanoacetamidines | Transition-metal-free, Base-catalyzed, Cornforth-type rearrangement | N-Hetaryl-1,2,3-triazole-4-carbimidamides |

| Regioselective Synthesis from Thioamides | Heteroaromatic thioamides, Sulfonyl azides | Good yields, Regioselective, Can involve Dimroth rearrangement | N-Sulfonyl-1,2,3-triazole-4-carboximidamides |

| Condensation Reactions | 1H-1,2,3-triazole-4-carboxylic acids, Amines | Standard amide bond formation | 1H-1,2,3-triazole-4-carboxamides |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. rsc.orgnih.gov This method is particularly effective for the synthesis of 1,2,3-triazole derivatives, often accomplished through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction". tandfonline.com

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govhacettepe.edu.tr For instance, the synthesis of various 1,2,3-triazole derivatives has been achieved in high yields (72-96%) within a short period under microwave conditions. nih.gov In a typical procedure, a mixture of an organic azide and a terminal alkyne is irradiated in the presence of a copper(I) catalyst, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. tandfonline.com While direct synthesis of this compound using this method is not extensively documented, the synthesis of related carboxamide and other derivatives suggests its feasibility. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive route for creating libraries of triazole compounds for further research. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives Data generalized from multiple sources. nih.govnih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours (e.g., 8-10 hours) | Minutes (e.g., 8-15 minutes) |

| Typical Yield | Good (e.g., 64-94%) | Excellent (e.g., 72-96%) |

| Energy Input | High | Low |

| By-products | More likely | Often reduced |

Green Chemistry Approaches in 1,2,3-Triazole-4-carboximidamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the context of 1,2,3-triazole synthesis, this involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. consensus.app

Water is an ideal green solvent for CuAAC reactions, as it is non-toxic, non-flammable, and readily available. consensus.app The synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully performed in aqueous systems, sometimes allowing for the catalyst to be recycled. consensus.app Other green solvents like glycerol (B35011) and biodegradable options such as Cyrene™ have also been employed, with the latter allowing for product isolation via simple precipitation in water, thereby avoiding organic solvent extractions. consensus.appnih.gov

Solvent-Free Reaction Conditions

An even more environmentally friendly approach is the complete elimination of solvents. Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and often, enhanced reaction rates. Porous or zeolitic metal azolate frameworks have been prepared by simply heating a mixture of a metal oxide/hydroxide and an azole ligand, with water as the only byproduct. rsc.org

A one-pot, solvent-free procedure has been specifically described for the preparation of azole carboximidamides. researchgate.net This method involves heating an azole salt with a cyanamide, sometimes under microwave irradiation, to quantitatively yield the desired carboximidamide product. researchgate.net This approach is advantageous as it simplifies the reaction setup and workup. The synthesis of 1H-benzotriazole-carboximidamides has been successfully achieved using these solvent-free conditions, suggesting a direct and viable pathway for the synthesis of this compound. researchgate.net

Table 2: Solvent-Free Synthesis of Azole Carboximidamides Adapted from Zahariev et al. researchgate.net

| Azole | Reagent | Conditions | Product |

| Pyrazole | Cyanamide | Heat, Solvent-Free | 1H-pyrazole-carboximidamide |

| Benzotriazole | Cyanamide | Heat, Solvent-Free | 1H-benzotriazole-carboximidamide |

Derivatization Strategies and Analog Development

To explore the chemical space and develop analogs with tailored properties, derivatization of the this compound scaffold is essential. Strategies focus on modifying the triazole ring itself or the carboximidamide side chain.

N-Substitution of the 1,2,3-Triazole Ring

The 1H-1,2,3-triazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to different regioisomers. Direct alkylation or arylation of NH-1,2,3-triazoles often results in a mixture of N1 and N2 substituted products, with N2 selectivity being a significant challenge. acs.org

However, methods have been developed to achieve regioselective N-substitution. For instance, N2-alkylation has been achieved with high selectivity using gold-catalyzed reactions with vinyl ethers or through a relay strategy involving oxidative cross-dehydrogenative coupling. acs.orgnih.gov Another approach uses directing groups; for example, a bromo substituent at the C4 position of the triazole ring can direct alkylation specifically to the N2 position. acs.orgorganic-chemistry.org The resulting N-substituted bromotriazole can then undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce additional diversity. acs.orgorganic-chemistry.org These strategies allow for the controlled synthesis of specific N-substituted triazole isomers.

Modifications at the Carboximidamide Moiety

The carboximidamide group, a precursor to guanidines, offers multiple points for modification. The guanidine (B92328) group is a key pharmacophore in many biologically active molecules. nih.gov Strategies for modifying this group often involve tailor-made precursors that are then transferred to an amine. nih.gov

While specific examples for the 1,2,3-triazole-4-carboximidamide are scarce, the general chemistry of amidine and guanidine modification is well-established. For example, the terminal nitrogen atoms (Nω) of a guanidine group can be alkylated or acylated. nih.gov This can be achieved by first preparing a modified guanidinylating agent, such as a substituted pyrazole-1-carboxamidine, and then reacting it with the target amine. This approach allows for fine-tuning the electronic and steric properties of the carboximidamide/guanidine functionality, which can be crucial for its interaction with biological targets. nih.gov

Synthesis of Polyfunctionalized 1,2,3-Triazole-Carboximidamide Systems

Building more complex, polyfunctionalized molecules from the this compound scaffold is a key strategy in drug discovery and materials science. This involves combining the synthetic methodologies described previously to create molecules with multiple functional groups and heterocyclic systems.

Multi-component reactions (MCRs) are a powerful tool for achieving molecular complexity in a single step. acs.org For example, one-pot reactions involving alkynes, azides, amines, and other components can lead to fully substituted, polyfunctionalized 1,2,3-triazoles. acs.org Another strategy involves the sequential functionalization of the triazole core. Starting with a pre-functionalized triazole, such as a 4-bromo- or 5-iodo-1,2,3-triazole, subsequent cross-coupling reactions (e.g., Suzuki, Heck) can be used to introduce aryl, vinyl, or other groups. acs.orgrsc.org These reactions can be used to create fused heterocyclic systems, where the triazole ring is part of a larger, polycyclic framework. rsc.org By combining these derivatization strategies, a vast library of complex molecules based on the 1,2,3-triazole-carboximidamide core can be accessed. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1h 1,2,3 Triazole 4 Carboximidamide

Ring Transformations and Rearrangements

The 1,2,3-triazole ring system is known to undergo several types of rearrangements, which are often influenced by the nature and position of its substituents. For derivatives like 1H-1,2,3-triazole-4-carboximidamide, the Dimroth and Cornforth-type rearrangements are of significant academic interest.

The Dimroth rearrangement is a well-documented isomerization reaction in 1,2,3-triazole chemistry, typically involving the exchange of an endocyclic nitrogen atom with an exocyclic nitrogen atom of a substituent. researchgate.net This reaction is common for 1-substituted-5-amino-1,2,3-triazoles. researchgate.netmdpi.com While direct studies on this compound are not extensively detailed in the reviewed literature, the mechanism can be extrapolated from related structures.

The rearrangement generally proceeds through a ring-opening step to form a diazo intermediate, followed by rotation and subsequent ring-closure. researchgate.net For a 1-substituted-1H-1,2,3-triazole-4-carboximidamide, the rearrangement would be initiated by a base or heat, leading to the opening of the triazole ring between N1 and N2 to form a highly reactive diazo-imine intermediate. Rotation around the C-C single bond would allow the exocyclic nitrogen of the carboximidamide group to be positioned for ring closure, ultimately forming a new triazole ring where the original exocyclic nitrogen is now part of the ring. The presence of acidic or basic conditions can facilitate this transformation. jackwestin.com For instance, reactions of 1-aryl-1,2,3-triazole-4-carbothioamides, a related class of compounds, with various reagents can be accompanied by a Dimroth rearrangement. nih.gov

Table 1: Examples of Dimroth Rearrangement in Related 1,2,3-Triazole Systems

| Starting Material | Conditions | Product | Reference |

|---|---|---|---|

| 1-Arylsulfonyl-5-amino-1,2,3-triazoles | EtONa, 40°C, 15 h | 1H-5-Arylsulfonylamino-1,2,3-triazole | mdpi.com |

| 1-Aryl-5-amino-1,2,3-triazole-4-carbothioamides | Heat, n-butanol (for nitro-aryl groups) or Base (for other aryl groups) | 1-Unsubstituted 5-arylamino-1,2,3-triazole-4-carbothioamides | researchgate.net |

This table presents data for analogous compounds to illustrate the conditions under which Dimroth rearrangements typically occur.

The Cornforth rearrangement is another significant thermal rearrangement, originally observed in 4-acyloxazole systems, where substituents on the ring exchange places. researchgate.net A mechanistically related, ring-degenerate rearrangement can occur in 1,2,3-triazole systems, particularly those with a 4-iminomethyl substituent, which is structurally analogous to the carboximidamide group. mdpi.com

This rearrangement involves a triazole-diazoimine equilibrium. For a 1-substituted-1H-1,2,3-triazole-4-carboximidamide, the process would begin with the thermal opening of the triazole ring to yield a diazo-imine intermediate. This is followed by an intramolecular cyclization that can either regenerate the starting material or form an isomer. Studies on the reaction of 1-aryl-4-formyl-1,2,3-triazoles with primary amines demonstrate this pathway clearly. The initial condensation forms a 4-iminomethyl-1,2,3-triazole, which then undergoes the Cornforth-type rearrangement. The equilibrium of this rearrangement is typically shifted toward the triazole isomer bearing the most electron-deficient substituent on the imine nitrogen. mdpi.com This process is a valuable synthetic route for preparing new 1-alkyl-4-formyl-1,2,3-triazoles from more readily available 1-aryl precursors without using explosive alkyl azides. mdpi.com

Table 2: Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles via Cornforth-Type Rearrangement

| Amine Reactant | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hexylamine | Isopropanol | 80°C | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | 94% | mdpi.com |

| Allylamine | Isopropanol | 80°C | 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde | 93% | mdpi.com |

This table showcases the utility of the Cornforth-type rearrangement in analogous systems, starting from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and various primary amines.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a reactive N-H on the triazole ring and the nucleophilic amino group of the carboximidamide moiety, provides opportunities for intramolecular cyclization to form fused heterocyclic systems. Such reactions are pivotal in the synthesis of novel polycyclic compounds.

While specific intramolecular cyclization pathways for the parent compound are not extensively documented, plausible routes can be proposed based on the known reactivity of amidines and triazoles. researchgate.netclockss.org For example, if the N1 position of the triazole is substituted with a group containing an electrophilic center (e.g., an ester, a ketone, or an activated halide), an intramolecular nucleophilic attack from the amino group of the carboximidamide could lead to the formation of a fused six-membered pyrimidine (B1678525) ring, resulting in a triazolo[1,5-a]pyrimidine derivative. The reaction would proceed via an initial nucleophilic addition followed by a cyclization-condensation step. The reactivity of heterocyclic amidines in forming fused pyrimidinone rings with reagents like diketene (B1670635) supports this type of cyclization pathway. clockss.org

Nucleophilic and Electrophilic Reaction Pathways of the Carboximidamide Moiety

The carboximidamide group, often referred to as an amidine group, is a versatile functional group that can exhibit both nucleophilic and electrophilic character. researchgate.netresearchgate.net This dual reactivity makes it a valuable synthon in heterocyclic chemistry.

Nucleophilic Character: The terminal -NH2 group of the carboximidamide is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with a variety of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides, alkylated by alkyl halides, or can react with carbonyl compounds like aldehydes and ketones to form Schiff bases, which could subsequently cyclize. The amidine functional group is a key building block for the synthesis of various five- and six-membered heterocyclic rings. researchgate.netresearchgate.net

Electrophilic Character: The imine carbon atom of the carboximidamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by protonation or by the electron-withdrawing nature of the adjacent 1,2,3-triazole ring. Strong nucleophiles can add to the C=N double bond. In some cases, this can be followed by the elimination of ammonia, leading to a substitution reaction. For example, amidines can react with reagents like hydroxylamine (B1172632) to form hydroxyamidines. researchgate.net The electrophilic nature of the amidine carbon is fundamental to its role in forming new heterocyclic systems where it provides the C-N=C fragment. clockss.org

Table 3: Predicted Reactivity of the Carboximidamide Moiety

| Reaction Type | Reactive Site | Reagent Type | Potential Product |

|---|---|---|---|

| Nucleophilic Attack | Terminal -NH₂ | Acyl Halides, Anhydrides | N-Acylated carboximidamide |

| Nucleophilic Attack | Terminal -NH₂ | Aldehydes, Ketones | Schiff Base (Imino derivative) |

| Nucleophilic Attack | Imine Carbon (C=N) | Strong Nucleophiles (e.g., Grignard, Organolithium) | Addition product (Tetrahedral intermediate) |

| Electrophilic Substitution | Terminal -NH₂ | Alkyl Halides | N-Alkylated carboximidamide |

Isomerism and Tautomerism in 1h 1,2,3 Triazole 4 Carboximidamide Systems

Annular Prototropic Tautomerism of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring exhibits annular prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This results in the existence of different tautomeric forms. For the parent 1,2,3-triazole, the primary tautomers are the 1H- and 2H-forms. researchgate.net

Theoretical calculations and experimental data have shown that in the gas phase, the 2H-tautomer of 1,2,3-triazole is the more stable form. researchgate.net However, the equilibrium can be influenced by the surrounding environment. In aqueous solutions, for instance, the 2H-tautomer is also favored, with some studies suggesting it is more stable by a factor of approximately two. rsc.org This preference is thought to be due to lone-pair repulsion. rsc.org The stability of these tautomers can be affected by substituents on the triazole ring.

The 1H- and 2H-1,2,3-triazoles are aromatic heterocycles that can interconvert through intramolecular hydrogen migration. researchgate.net While the 2H-tautomeric form may be prevalent for the 1,2,3-triazole molecule itself, studies on adsorbed 1H-1,2,3-triazole on copper surfaces have shown that the 1H-form is predominantly adsorbed at low temperatures. researchgate.net

It is important to note that while the 1,2,3-triazole ring can exist in different tautomeric forms, certain derivatives can be designed to favor a specific tautomer. For example, the Dimroth rearrangement is a known reaction that involves the ring-chain tautomerism of certain triazoles. wikipedia.org

Ring-Chain Tautomerism in Triazole-Carboximidamide Derivatives

Ring-chain tautomerism is another significant isomeric form observed in derivatives of 1,2,3-triazoles, particularly those with substituents that can participate in intramolecular cyclization. This type of tautomerism involves an equilibrium between an open-chain form and a cyclic form.

A relevant example is seen in 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. In one study, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was synthesized and characterized. mdpi.com It was found that this compound exists in equilibrium between its open-chain form and a cyclic hemiacetal form, 6-hydroxy-1,6-dihydro-4H-furo[3,4-d] researchgate.netnih.govnih.govtriazol-4-one. mdpi.com In solution, the free acid (open-chain) form was found to be the predominant species. mdpi.com According to ¹H NMR data, the cyclic hemiacetal accounts for about 20% of the mixture in solution. doaj.org

This dynamic equilibrium highlights how substituents on the triazole ring can introduce additional layers of isomeric complexity beyond the annular tautomerism of the parent ring. The position and nature of these substituents are crucial in determining the position of the ring-chain equilibrium.

Experimental Characterization of Tautomeric Equilibria using Spectroscopic Methods

Various spectroscopic techniques are instrumental in the experimental characterization of tautomeric equilibria in triazole systems. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful tools in this regard.

A combined approach of experimental methods and theoretical modeling is often employed to assign the structures of different tautomers. nih.gov This can involve calculating the relative stability of possible tautomers and simulating their UV-Vis spectra. nih.govresearchgate.net The simulated spectra are then compared with the experimental data, often using a Boltzmann weighting to account for the population of each tautomer. nih.govresearchgate.net

In a study of functionalized 1,2,3-triazoles, high-level NMR chemical shifts were correlated with calculated values to analyze their conformational and tautomeric equilibria in solution. nih.gov This work demonstrated that even when NMR signals are experimentally unresolved due to dynamic exchange, computational analysis can help assign the signals and confirm the predominance of a particular tautomer, such as the 2H-tautomer. nih.gov

For instance, in the case of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, ¹H NMR spectroscopy was used to determine the ratio of the open-chain and cyclic hemiacetal forms, revealing that the cyclic form constituted approximately 20% of the mixture in solution. doaj.org

The table below summarizes spectroscopic methods used in the characterization of tautomeric equilibria in triazole derivatives.

| Spectroscopic Method | Application in Tautomerism Studies | Reference |

| NMR Spectroscopy | Determination of the ratio of tautomers in solution, assignment of unresolved signals through correlation with calculated shifts. | nih.govdoaj.org |

| UV-Vis Spectroscopy | Comparison of experimental spectra with simulated spectra of different tautomers to determine their relative populations. | nih.govresearchgate.net |

| Infrared Spectroscopy | Identification of functional groups characteristic of specific tautomeric forms (e.g., C=S for thione vs. S-H for thiol). | ijsr.net |

Theoretical Elucidation of Tautomeric Preference

Theoretical calculations, particularly quantum chemistry methods, play a crucial role in understanding and predicting tautomeric preferences in triazole systems. These computational approaches provide insights into the relative energies and stabilities of different tautomers, which can be difficult to determine experimentally.

Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the geometries and energies of tautomers in both the gas phase and in solution. researchgate.netrsc.org For the parent 1,2,3-triazole, theoretical studies have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. researchgate.net

The choice of computational method and basis set is critical for obtaining accurate results. For example, a combination of the PBE1PBE functional and a physically justified basis set has been shown to be effective for simulating UV/Vis spectra of triazole derivatives. nih.gov In another study, the BHandHLYP hybrid functional with an augmented double zeta basis set was the primary method for determining tautomer populations, with results compared to the Gaussian G3 composite method for validation. nih.gov

These theoretical models can also account for the effects of solvents on tautomeric equilibria. researchgate.net The influence of substituents on the triazole ring on the tautomeric equilibrium can also be elucidated through these calculations. researchgate.net For example, theoretical modeling has been used to understand how the orientation of a substituent, such as an OCH₃ group, can impact the tautomeric behavior of triazoles through effects like intramolecular hydrogen bonding or conjugation. nih.gov

The following table presents a summary of theoretical methods and their applications in studying tautomerism in triazole systems.

| Theoretical Method | Application | Key Findings/Insights | Reference |

| DFT and ab initio | Calculation of relative energies and stabilities of tautomers. | The 2H-tautomer of 1,2,3-triazole is more stable in the gas phase. | researchgate.netrsc.org |

| Combined DFT and Spectroscopic Simulation | Assignment of experimental spectra to specific tautomers. | Enables the determination of tautomer populations in solution. | nih.govresearchgate.net |

| Quantum Chemistry Methods (e.g., BHandHLYP, G3) | Determination of tautomer populations and vertical transition energies. | Provides accurate predictions of absorption and fluorescence spectra. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1h 1,2,3 Triazole 4 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.

¹H NMR Studies

In a hypothetical ¹H NMR spectrum of 1H-1,2,3-triazole-4-carboximidamide, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The proton on the C5 carbon of the triazole ring would likely appear as a singlet in the aromatic region of the spectrum. The protons of the NH group on the triazole ring and the NH₂ group of the carboximidamide function would also produce signals, the chemical shifts of which would be sensitive to the solvent used and concentration. These signals would likely be broad and could be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

¹³C NMR Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the two carbon atoms of the triazole ring (C4 and C5) and the carbon atom of the carboximidamide group. The chemical shifts of the triazole carbons are characteristic of this heterocyclic system.

¹⁵N NMR for Unambiguous Isomeric Assignment

¹⁵N NMR spectroscopy is a powerful tool for distinguishing between different nitrogen-containing isomers. rsc.orgrsc.org For 1,2,3-triazole derivatives, the three nitrogen atoms of the triazole ring would have characteristic chemical shifts, allowing for the unambiguous assignment of the 1H-tautomer. This technique is particularly useful in confirming the position of substituents on the triazole ring. rsc.org

Hypothetical NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | δ 8.0-8.5 | Singlet | C5-H of the triazole ring |

| ¹H | Variable (broad) | Singlet | N1-H of the triazole ring |

| ¹H | Variable (broad) | Singlet | NH₂ of the carboximidamide |

| ¹³C | δ 120-140 | Singlet | C4 and C5 of the triazole ring |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds. The N-H stretching vibrations of the triazole ring and the carboximidamide group would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching of the carboximidamide and the ring vibrations of the triazole would be observed in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 1,2,3-triazole derivatives, a common fragmentation pathway involves the loss of a molecule of nitrogen (N₂). rsc.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide evidence for the presence of the triazole ring and the carboximidamide substituent.

Theoretical and Computational Chemistry Studies of 1h 1,2,3 Triazole 4 Carboximidamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of heterocyclic compounds. For derivatives of 1,2,3-triazole, DFT methods, particularly B3LYP and ωB97X-D, have been effectively used to predict various molecular parameters. nih.govacs.org

Computational studies on analogous 1,4-disubstituted 1,2,3-triazoles reveal that the triazole ring is essentially planar. nih.gov Geometry optimization of related 1,2,3-triazole-4-carboxamides using DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, provides detailed insights into bond lengths, bond angles, and dihedral angles. mdpi.com For 1H-1,2,3-triazole-4-carboximidamide, the geometry is expected to be largely planar, especially the triazole ring itself. The carboximidamide group may exhibit some rotation, which would be a key feature of its conformational analysis.

Table 1: Representative Optimized Geometrical Parameters for a 1,4-Disubstituted 1,2,3-Triazole Moiety (Data from Analogous Systems) Note: These are typical values from DFT calculations on related triazole derivatives and serve as an estimation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-N3 | ~1.30 Å | |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.36 Å | |

| C4-C(substituent) | ~1.48 Å | |

| Bond Angle | N1-N2-N3 | ~110° |

| N2-N3-C4 | ~108° | |

| N3-C4-C5 | ~107° | |

| C4-C5-N1 | ~109° | |

| C5-N1-N2 | ~106° |

Theoretical calculations are instrumental in assigning and interpreting experimental spectra. DFT methods can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy, especially when a scaling factor is applied to the calculated values.

NMR Spectroscopy: For 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 carbon of the triazole ring (H5) typically appears as a singlet in the ¹H NMR spectrum around 8.00–8.75 ppm. mdpi.com The carbons of the triazole ring, C4 and C5, are expected in the ¹³C NMR spectrum in the ranges of 139–149 ppm and 122–128 ppm, respectively. mdpi.com The chemical shifts for the carboximidamide group would be distinct, with the imino carbon appearing further downfield.

IR Spectroscopy: The vibrational frequencies for the triazole ring have been well-characterized. Key vibrational bands include C-H stretching, N-H stretching, and various ring stretching and deformation modes. For 1,2,4-triazole (B32235) derivatives, characteristic bands have been observed for N-H stretching (3276–3389 cm⁻¹), C=N stretching (1620–1625 cm⁻¹), and C=S stretching (if present, 1288–1295 cm⁻¹). acs.org For this compound, one would expect to see characteristic peaks for the N-H stretches of both the triazole ring and the carboximidamide group, as well as the C=N stretch of the imidamide functionality.

Table 2: Predicted Spectroscopic Data for this compound (Based on Analogues)

| Spectroscopic Data | Functional Group | Predicted Range |

| ¹H NMR Chemical Shift (ppm) | Triazole C-H | 8.0 - 8.8 |

| Triazole N-H | Broad, variable | |

| Amidine N-H | Broad, variable | |

| ¹³C NMR Chemical Shift (ppm) | Triazole C4 | 139 - 149 |

| Triazole C5 | 122 - 128 | |

| Carboximidamide C | ~160 - 170 | |

| IR Frequency (cm⁻¹) | N-H Stretch (Triazole & Amidine) | 3200 - 3400 |

| C=N Stretch (Imidamide) | 1620 - 1670 | |

| Triazole Ring Stretch | 1400 - 1600 |

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. pressbooks.pub In studies of related triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. pressbooks.pub For this compound, the HOMO is likely to have significant contributions from the triazole ring nitrogens, while the LUMO is expected to be centered on the electron-withdrawing carboximidamide group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In triazole derivatives, the regions around the nitrogen atoms are typically the most negative (nucleophilic), while the hydrogen atoms are the most positive (electrophilic).

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of substituted triazoles can be explored by scanning the potential energy surface (PES) through rotation around single bonds. For this compound, the most significant conformational flexibility would arise from the rotation around the C4-C(N) bond connecting the carboximidamide group to the triazole ring.

Intermolecular Interactions: Hydrogen Bonding and Hirshfeld Surface Analysis

In the solid state, intermolecular interactions, particularly hydrogen bonds, play a critical role in defining the crystal packing. The this compound molecule has multiple hydrogen bond donors (the N-H groups of the triazole and carboximidamide) and acceptors (the nitrogen atoms of the triazole and the imine nitrogen). This allows for the formation of extensive hydrogen-bonding networks. nih.govtandfonline.comresearchgate.net

Modeling of Reactivity and Reaction Pathways

Computational modeling can provide valuable insights into the reactivity of this compound. The MEP and FMO analyses mentioned earlier are primary tools for predicting reactivity. nih.govacs.org The electron-rich nitrogen atoms of the triazole ring are potential sites for protonation and coordination to metal ions. The carboximidamide group can participate in various reactions, including hydrolysis and reactions with nucleophiles.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. acs.org Studies on the reaction mechanisms of triazole formation, such as the 1,3-dipolar cycloaddition, have been extensively modeled using DFT to understand the regioselectivity and transition states involved. Similar computational approaches could be applied to model the reactions of this compound, predicting the most likely reaction pathways and the structures of transition states and intermediates. tandfonline.com

Coordination Chemistry of 1h 1,2,3 Triazole 4 Carboximidamide Ligands

Metal-Ligand Coordination Modes of the Triazole Ring and Carboximidamide Moiety

Detailed experimental or theoretical studies specifically elucidating the coordination modes of 1H-1,2,3-triazole-4-carboximidamide with metal ions are not available in the current body of scientific literature. The potential coordination sites include the nitrogen atoms of the triazole ring and the nitrogen atoms of the carboximidamide group.

N-Coordination Sites

For 1,4-disubstituted-1,2,3-triazoles, coordination to metal ions typically occurs through the N3 atom of the triazole ring. researchgate.net However, without specific studies on the 4-carboximidamide derivative, it is not possible to definitively confirm its preferred nitrogen binding sites. The electronic influence of the carboximidamide substituent at the C4 position would likely play a significant role in the coordination behavior of the triazole ring.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis and characterization of metal complexes specifically derived from the this compound ligand. While synthetic routes for various other triazole-based metal complexes are well-documented, rsc.orgnih.govnih.govmdpi.com these protocols cannot be directly assumed to apply to the title compound without experimental verification. Characterization data, which would typically include techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis, is consequently also unavailable.

Electronic Properties of Triazole-Carboximidamide Metal Complexes

The electronic properties of metal complexes, such as their electrochemical behavior and spectroscopic characteristics (UV-vis, EPR), are fundamentally linked to the nature of the ligand and the metal-ligand bonding. In the absence of synthesized and characterized metal complexes of this compound, no data on their electronic properties can be reported. Studies on related dithiolate complexes have investigated their electronic properties through cyclic voltammetry and spectroscopy, but these findings are specific to the dithiolate ligand system and cannot be extrapolated. rsc.org

Supramolecular Chemistry Involving 1h 1,2,3 Triazole 4 Carboximidamide Motifs

Hydrogen Bonding Interactions and Networks

Hydrogen bonding is expected to be the dominant organizing force in the supramolecular assembly of 1H-1,2,3-triazole-4-carboximidamide. The molecule possesses multiple hydrogen bond donor and acceptor sites, which can lead to the formation of complex and stable one-, two-, or three-dimensional networks.

Key Hydrogen Bonding Sites:

Donors: The primary hydrogen bond donors are the triazole ring N-H, the carboximidamide N-H protons (from both the -NH2 and =NH groups), and, to a lesser extent, the triazole C5-H, which can act as a weak donor. acs.orgnih.gov

Acceptors: The acceptor sites include the nitrogen atoms of the triazole ring (N2 and N3) and the nitrogen atoms of the carboximidamide group.

The carboximidamide group is particularly significant. Analogous to carboxamides, which form well-defined hydrogen-bonded dimers, amidine groups are known to create strong, self-complementary hydrogen-bonded pairs. For instance, crystal structures of related molecules like N′-hydroxypyrimidine-2-carboximidamide show the formation of inversion dimers through pairs of N—H⋯O or N—H⋯N hydrogen bonds. nih.govresearchgate.net Similarly, piperidine-1-carboximidamide (B1295648) forms two-dimensional networks linked by strong N—H⋯N hydrogen bonds. nih.gov

For this compound, it is highly probable that the carboximidamide moiety would form a dimeric R²₂(8) graph set motif, a common and stable arrangement in such systems. These dimers could then be further interconnected into larger networks or sheets through additional hydrogen bonds involving the triazole rings. For example, the N-H of one triazole ring could bond to an acceptor nitrogen on the triazole ring of an adjacent dimer. In the crystal structure of the related 1H-1,2,4-triazole-3-carboxamide, molecules are organized into extensive sheets through a combination of N—H⋯O and N—H⋯N hydrogen bonds. rsc.org This extensive hydrogen bonding capability is critical for creating ordered solid-state structures.

| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |

| Strong | Carboximidamide N-H | Carboximidamide N | Dimeric pairs, chains |

| Moderate | Triazole N-H | Triazole N | Chains, sheets |

| Moderate | Triazole N-H | Carboximidamide N | Inter-dimer links |

| Weak | Triazole C5-H | Triazole N / Anions | Anion binding, network stabilization |

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces contribute to the supramolecular architecture of triazole-based compounds. The nitrogen-rich 1,2,3-triazole ring is known to be an effective halogen bond acceptor. acs.org If derivatives of this compound were co-crystallized with halogen bond donors (e.g., iodoperfluorocarbons), it is expected that the triazole nitrogen atoms would act as the primary acceptor sites, forming predictable and directional interactions.

Self-Assembly and Ordered Structures

The combination of strong, directional hydrogen bonding from the carboximidamide group and the versatile interaction potential of the triazole ring makes this compound a prime candidate for directed self-assembly. Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. youtube.com

The formation of robust hydrogen-bonded dimers through the carboximidamide group can be considered the primary step in the self-assembly process. These well-defined dimeric units can then act as larger building blocks, organizing into more complex architectures through weaker, secondary interactions involving the triazole rings. This hierarchical assembly process can lead to the formation of ordered structures such as:

1D Chains: If the triazole N-H/N interactions link the dimers in a linear fashion.

2D Sheets: If interactions link the dimers in a planar arrangement, a structure commonly seen in related carboxamides and carboximidamides. nih.govrsc.org

3D Networks: If multiple hydrogen and halogen bonding interactions cross-link the sheets or chains.

Coordination-driven self-assembly is another possibility, where metal ions could coordinate to the nitrogen atoms of the triazole or carboximidamide groups, leading to the formation of discrete metallomacrocycles or infinite coordination polymers. nih.govresearchgate.net

Applications in Anion Recognition and Molecular Receptors

The field of anion recognition is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. The this compound motif is exceptionally well-suited for the design of anion receptors.

The carboximidamide group can be easily protonated to form a carboximidinium cation. This cation is an excellent hydrogen bond donor, capable of strongly binding and recognizing anionic guests. The positive charge significantly enhances the acidity of the N-H protons, enabling them to form strong hydrogen bonds with anions like chloride, bromide, or acetate.

The 1,2,3-triazole ring itself also contributes to anion binding. acs.org The C5-H bond is polarized and can act as a hydrogen bond donor to an anion, a feature that has been exploited in numerous triazole-based anion receptors. acs.org Therefore, a receptor based on this compound could potentially bind an anion through a cooperative interaction involving both the potent amidinium group and the triazole C-H group, leading to high affinity and selectivity. For example, bis(triazole)benzamide receptors have been shown to effectively bind halide anions using a combination of amide N-H and aromatic C-H donors. nih.gov The replacement of the amide with a protonated carboximidamide would be expected to produce even stronger binding.

Emerging Research Directions and Future Perspectives for 1h 1,2,3 Triazole 4 Carboximidamide

Integration with Advanced Catalytic Systems

The 1,2,3-triazole moiety is a well-established ligand in coordination chemistry, capable of coordinating with a variety of transition metals to form stable and catalytically active complexes. researchgate.netuq.edu.au The nitrogen atoms of the triazole ring can act as effective donors, and the electronic properties of the ring can be tuned by substituents, thereby influencing the catalytic activity of the metallic center. nih.gov The introduction of a carboximidamide group at the 4-position of the triazole ring is expected to further enhance its potential in catalysis.

The carboximidamide functional group, with its nitrogen-containing framework, can act as a bidentate or bridging ligand, leading to the formation of robust and well-defined metal complexes. These structural attributes are highly desirable in the design of catalysts with high activity, selectivity, and stability. While specific studies on the catalytic applications of 1H-1,2,3-triazole-4-carboximidamide are still emerging, research on related triazole-based ligands provides a strong foundation for future investigations. For instance, rhodium(II) complexes have been shown to catalyze the ring-opening of N-sulfonyl 1,2,3-triazoles to form reactive rhodium-iminocarbenoid intermediates. nih.gov This reactivity opens up avenues for novel catalytic transformations. Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and triazole-based ligands have been successfully employed in these systems. nih.govrsc.orgnih.gov

The integration of this compound into advanced catalytic systems could involve its use as a ligand for various transition metals, including but not limited to palladium, rhodium, and copper. The resulting complexes could be explored for a wide range of catalytic applications, from carbon-carbon bond formation to asymmetric synthesis. The strong coordinating ability of the carboximidamide group could lead to catalysts with enhanced stability and recyclability, which are key considerations for sustainable chemical processes.

| Metal | Potential Catalytic Application | Relevant Research on Related Compounds |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium-catalyzed cyclization reactions and cross-coupling using triazole-based ligands have been reported. nih.govrsc.orgnih.govchemrxiv.org |

| Rhodium | Carbene-mediated transformations, transannulation reactions | Rhodium(II)-catalyzed reactions of 1,2,3-triazoles to form carbenes and subsequent cascade reactions are known. nih.govnih.govnih.govrsc.org |

| Copper | Click chemistry, azide-alkyne cycloadditions | Copper-catalyzed azide-alkyne cycloaddition is a fundamental method for synthesizing 1,2,3-triazoles. nih.gov |

| Gold | Cycloisomerization and etherification reactions | Gold(I) complexes with triazol-5-ylidene ligands have shown catalytic activity in cycloisomerization and etherification reactions. nih.gov |

| Ruthenium | Metathesis, transfer hydrogenation | Ruthenium(II) complexes with pyridyl-1,2,3-triazole ligands have been synthesized and studied. nih.gov |

Development of Novel Functional Materials Utilizing Triazole-Carboximidamide Scaffolds

The unique combination of a stable aromatic ring and multiple hydrogen-bonding sites makes this compound an excellent candidate for the construction of novel functional materials. The 1,2,3-triazole ring itself is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. nih.govresearchgate.net The carboximidamide group is also a powerful hydrogen-bond donor and acceptor, capable of forming strong and directional interactions.

These properties can be harnessed to create a variety of materials, including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the triazole and carboximidamide groups to coordinate with metal ions can be exploited to build extended one-, two-, or three-dimensional networks. mdpi.comscispace.com These materials can exhibit porosity, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the this compound ligand would dictate the resulting framework's topology and functionality.

Supramolecular Assemblies: The strong and directional hydrogen-bonding capabilities of the molecule can drive the self-assembly of well-defined supramolecular structures in the solid state and in solution. nih.govresearchgate.netnsf.govresearchgate.net These assemblies could find applications in areas such as molecular recognition, sensing, and drug delivery.

Liquid Crystals: The rigid, planar structure of the triazole ring, combined with the potential for strong intermolecular interactions, suggests that derivatives of this compound could exhibit liquid crystalline properties.

While the direct use of this compound in functional materials is a nascent field, studies on related triazole-carboxamide and other triazole derivatives have demonstrated the feasibility of this approach. For instance, the crystal structure of 1H-1,2,4-triazole-3-carboxamide reveals an extensive network of hydrogen bonds, leading to the formation of planar sheets. nih.gov This highlights the potential for the carboximidamide group to direct the formation of ordered solid-state structures.

| Material Type | Potential Application | Key Structural Feature |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis | Coordination of triazole and carboximidamide nitrogens to metal centers. mdpi.comscispace.com |

| Supramolecular Gels | Drug delivery, tissue engineering | Self-assembly through extensive hydrogen bonding. |

| Liquid Crystals | Display technologies, sensors | Anisotropic molecular shape and strong intermolecular interactions. |

| Porous Organic Polymers | Gas separation, catalysis | Covalent linking of triazole-carboximidamide units into a porous network. |

Advanced Theoretical Predictions for Untapped Reactivity and Design Principles

Computational chemistry provides a powerful tool for understanding the fundamental properties of molecules and predicting their reactivity. In the case of this compound, theoretical studies can offer valuable insights into its electronic structure, tautomeric equilibria, and potential reaction pathways, thereby guiding the design of new synthetic methodologies and functional materials.

Tautomerism and Aromaticity: The 1H-1,2,3-triazole ring can exist in different tautomeric forms. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can predict the relative stabilities of these tautomers in the gas phase and in different solvents. nih.govresearchgate.netrsc.org This is crucial as the tautomeric form can significantly influence the molecule's reactivity and its interactions with other molecules. The aromaticity of the triazole ring, which contributes to its stability, can also be quantified using computational methods.

Reactivity and Reaction Mechanisms: DFT calculations can be employed to investigate the mechanisms of known reactions and to predict novel, untapped reactivity. For example, the electron-donating or -withdrawing nature of the carboximidamide group will affect the electron density distribution in the triazole ring, influencing its susceptibility to electrophilic or nucleophilic attack. Computational studies can model the transition states of potential reactions, providing information about activation energies and reaction kinetics. This can help in identifying promising reaction conditions and catalysts for new transformations. For instance, theoretical studies have been used to understand the mechanism of rhodium-catalyzed reactions of triazoles. nih.gov

Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, it is possible to design new derivatives of this compound with specific desired properties. For example, in silico screening can be used to predict the binding affinity of different derivatives to biological targets, aiding in the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov Similarly, the design of new ligands for catalysis or new building blocks for functional materials can be guided by theoretical predictions of their coordination behavior and self-assembly properties.

| Theoretical Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, relative tautomer stability, reaction mechanisms, spectroscopic properties. nih.govresearchgate.netrsc.org | Predicts the most stable tautomer and how the carboximidamide group influences the reactivity of the triazole ring. |

| Ab initio methods | Highly accurate electronic structure calculations. rsc.org | Provides benchmark data for calibrating more computationally efficient methods. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule and its interactions with its environment. | Can be used to study the self-assembly of the molecule into larger structures and its interaction with biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity. researchgate.net | Can guide the design of new derivatives with enhanced therapeutic potential. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-1,2,3-triazole-4-carboximidamide, and how can researchers validate their purity?

- Methodology : The compound is synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or "click chemistry" in aqueous or solvent-based conditions. For example, heteroaryl azides react with 3,3-diaminoacrylonitriles to form triazole-carboximidamide derivatives under mild conditions (room temperature, 1,4-dioxane, triethylamine). Purity is validated using HPLC (>98% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) .

- Table 1 : Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Cycloaddition | RT, 1,4-dioxane, TEA | 93 | Heteroaryl azides, acrylonitriles | |

| Click Chemistry | H₂O, CuI catalyst | 85–90 | Alkynes, azides |

Q. How should researchers characterize the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters and hydrogen bonding networks are accurately modeled. WinGX or ORTEP can visualize electron density maps and validate bond lengths/angles .

Q. What spectroscopic techniques are critical for functional group analysis in this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons adjacent to the triazole ring (δ 7.5–8.5 ppm) and carboximidamide groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm C=N (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

- HR-ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during triazole-carboximidamide synthesis?

- Case Study : In cycloaddition reactions, competing pathways may yield byproducts (e.g., nitrile derivatives). For example, using excess TEA suppresses nitrile formation by stabilizing intermediates. Re-optimize stoichiometry (azide:acrylonitrile = 1:1.2) and monitor reaction progress via TLC .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in triazole-carboximidamide analogs?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase-II. Use density functional theory (DFT) to calculate electrostatic potential surfaces and predict reactive sites. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How do substituents on the triazole ring influence biological activity?

- Key Findings :

- N1-Benzyl groups : Enhance PXR receptor antagonism by increasing hydrophobic interactions .

- Electron-withdrawing groups (F, NO₂) : Improve carbonic anhydrase-II inhibition by altering charge distribution .

- Table 2 : Substituent Effects on Bioactivity

| Substituent | Target | Activity Enhancement | Reference |

|---|---|---|---|

| 4-Fluorophenyl | PXR Receptor | 3-fold vs. control | |

| Propargyl | Carbonic Anhydrase-II | IC₅₀ = 12 nM |

Q. What are best practices for refining high-resolution crystallographic data with SHELXL?

- Guidelines :

- Use TWIN and BASF commands to handle twinned crystals.

- Apply ISOR restraints to anisotropic displacement parameters for light atoms.

- Validate hydrogen bonding with PLATON’s ADDSYM tool .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic predictions?

- Root Cause : Dynamic disorder in crystal lattices or solvent inclusion can distort XRD bond lengths. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) and NMR coupling constants .

Q. How to address discrepancies in biological assay results across labs?

- Solution : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and use a common reference inhibitor (e.g., acetazolamide for carbonic anhydrase). Perform inter-lab reproducibility tests with blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.